molecular formula C16H14O2 B14315999 1-Phenyl-6,7-dihydro-3H-3a,6-ethano-2-benzofuran-3-one CAS No. 105831-76-3

1-Phenyl-6,7-dihydro-3H-3a,6-ethano-2-benzofuran-3-one

Cat. No.: B14315999
CAS No.: 105831-76-3
M. Wt: 238.28 g/mol
InChI Key: XQHCKXUZUDDHOW-UHFFFAOYSA-N
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Description

1-Phenyl-6,7-dihydro-3H-3a,6-ethano-2-benzofuran-3-one is a complex organic compound with a unique structure that combines elements of benzofuran and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-6,7-dihydro-3H-3a,6-ethano-2-benzofuran-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylacetic acid derivatives with suitable reagents can lead to the formation of the desired benzofuran structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods are employed to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-6,7-dihydro-3H-3a,6-ethano-2-benzofuran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-Phenyl-6,7-dihydro-3H-3a,6-ethano-2-benzofuran-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-6,7-dihydro-3H-3a,6-ethano-2-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-6,7-dihydro-3H-3a,6-ethano-2-benzofuran-3-one is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

105831-76-3

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

4-phenyl-3-oxatricyclo[5.2.2.01,5]undeca-4,8-dien-2-one

InChI

InChI=1S/C16H14O2/c17-15-16-8-6-11(7-9-16)10-13(16)14(18-15)12-4-2-1-3-5-12/h1-6,8,11H,7,9-10H2

InChI Key

XQHCKXUZUDDHOW-UHFFFAOYSA-N

Canonical SMILES

C1CC23C=CC1CC2=C(OC3=O)C4=CC=CC=C4

Origin of Product

United States

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